molecular formula C8H10N2O3S B143854 (6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 127431-38-3

(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B143854
CAS RN: 127431-38-3
M. Wt: 214.24 g/mol
InChI Key: NVIAYEIXYQCDAN-DRGSQQHPSA-N
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Description

“(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a highly potent antibiotic extensively utilized in studying a diverse range of bacterial infections . It is also known as (6S,7S)-7- (®-2-amino-2- (4-hydroxyphenyl)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo oct-2-ene-2-carboxylic acid .


Synthesis Analysis

A novel synthetic route to 7-MAC from 7-ACA has been described in a study . This synthesis features a convenient and highly selective method for the introduction of 7 α -methoxy group to cephalosporin nucleus in 10 using MeOLi/ t -BuOCl in THF .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The chemical formula of ceftriaxone sodium, a related compound, is C18H16N8Na2O7S3•3.5H2O . The color of ceftriaxone sodium solutions ranges from light yellow to amber, depending on the length of storage, concentration, and diluent used .


Chemical Reactions Analysis

The chemical reactions of this compound are complex and involve several steps . The compound belongs to the class of organic compounds known as carbacephems, a new class of beta-lactam antibiotics similar in structure to the cephalosporins .


Physical And Chemical Properties Analysis

This compound is a white to yellowish-orange crystalline powder which is readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol . The pH of a 1% aqueous solution is approximately 6.7 .

properties

IUPAC Name

(6S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIAYEIXYQCDAN-DRGSQQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@H](C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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